molecular formula C11H18N2O B1365064 4-[3-(Dimethylamino)propoxy]aniline CAS No. 62424-88-8

4-[3-(Dimethylamino)propoxy]aniline

Cat. No. B1365064
CAS RN: 62424-88-8
M. Wt: 194.27 g/mol
InChI Key: MOXSUJYRRRCATL-UHFFFAOYSA-N
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Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for 4-(2-pyrrolidin-1-yl-ethoxy)-phenylamine but using 1-chloro-3-dimethylamino-propane hydrochloride. After a 1.3 h stirring at 75° C. (oil bath temperature) and usual work-up, purification of the crude material by silica gel (157 g) column chromatography (CH2Cl2/MeOH, 50/50) provides the title compound as a dark brown oil: ES-MS: 195.0 [M+H]+; Rf=0.13 (CH2Cl2/EtOH, 50/50).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1([CH2:6][CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)CCCC1.Cl.ClCC[CH2:20][N:21]([CH3:23])[CH3:22]>>[CH3:20][N:21]([CH3:23])[CH2:22][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCOC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After a 1.3 h stirring at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
CUSTOM
Type
CUSTOM
Details
(oil bath temperature) and usual work-up, purification of the crude material by silica gel (157 g) column chromatography (CH2Cl2/MeOH, 50/50)

Outcomes

Product
Details
Reaction Time
1.3 h
Name
Type
product
Smiles
CN(CCCOC1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.